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Compound of Interest

Compound Name:
2-Benzhydrylpiperidine

hydrochloride

Cat. No.: B590407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Benzhydrylpiperidine hydrochloride. Due to the limited availability of direct experimental

data for this specific compound, this guide presents expected spectroscopic characteristics

based on data from analogous compounds, alongside detailed, generalized experimental

protocols for its analysis. This document is intended to serve as a valuable resource for

researchers and professionals engaged in the characterization and development of piperidine-

based compounds.

Chemical Structure
2-Benzhydrylpiperidine hydrochloride

Molecular Formula: C₁₈H₂₂ClN

Molecular Weight: 287.83 g/mol

Structure:

(Note: Ph represents a phenyl group)
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Spectroscopic Data (Expected)
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry analysis of 2-Benzhydrylpiperidine hydrochloride. These values are

extrapolated from data for structurally similar compounds, such as benzhydrylpiperazine and

other piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 9.0 - 10.0 br s 2H N-H₂⁺ (piperidine ring)

~ 7.2 - 7.5 m 10H
Aromatic protons (two

phenyl rings)

~ 4.5 - 4.7 d 1H CH (benzhydryl)

~ 3.0 - 3.5 m 2H
CH₂ (piperidine ring,

adjacent to N)

~ 2.8 - 3.0 m 1H
CH (piperidine ring, at

position 2)

~ 1.5 - 2.0 m 6H CH₂ (piperidine ring)

Note: Chemical shifts are referenced to a standard internal solvent signal. The presence of the

hydrochloride salt is expected to cause a downfield shift of the protons on and adjacent to the

protonated nitrogen atom.

Table 2: Expected ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~ 140 - 145 Aromatic C (quaternary)

~ 125 - 130 Aromatic CH

~ 60 - 65 CH (benzhydryl)

~ 50 - 55 CH (piperidine ring, at position 2)

~ 45 - 50 CH₂ (piperidine ring, adjacent to N)

~ 20 - 30 CH₂ (piperidine ring)

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 3000 - 3100 Medium C-H stretch (aromatic)

~ 2850 - 3000 Medium C-H stretch (aliphatic)

~ 2400 - 2700 Broad
N-H⁺ stretch (secondary amine

salt)

~ 1600, 1495, 1450 Medium C=C stretch (aromatic ring)

~ 700 - 750 Strong
C-H bend (monosubstituted

benzene)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation Data
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m/z Ratio Proposed Fragment Ion

252.19 [M-HCl]⁺ (molecular ion of free base)

167.09 [C₁₃H₁₁]⁺ (benzhydryl cation)

84.08 [C₅H₁₀N]⁺ (piperidine fragment)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Benzhydrylpiperidine
hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or

CD₃OD). The choice of solvent is critical, especially for observing the N-H protons; aprotic

solvents like DMSO-d₆ are often preferred for this purpose.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals and determine the chemical shifts relative to the residual solvent

peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.
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Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Solid State):

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-

200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder using

an agate mortar and pestle. Press the powder into a transparent pellet using a hydraulic

press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Apply pressure to ensure good contact.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Data Acquisition:
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Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive ion mode.

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion (or the [M-HCl]⁺ ion) and subjecting it to collision-induced dissociation (CID)

to observe the fragmentation pattern.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a compound like 2-Benzhydrylpiperidine hydrochloride.
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Caption: General workflow for the spectroscopic characterization of 2-Benzhydrylpiperidine
hydrochloride.

Potential Biological Interactions
While specific signaling pathways for 2-Benzhydrylpiperidine hydrochloride are not well-

documented, compounds with a benzhydrylpiperidine or benzhydrylpiperazine core often

exhibit activity at various neurotransmitter receptors. The diagram below illustrates a

hypothetical signaling relationship based on the known pharmacology of similar molecules,

which are often antagonists at dopamine and histamine receptors.
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Caption: Hypothesized signaling pathway for 2-Benzhydrylpiperidine based on related

compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Benzhydrylpiperidine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590407#spectroscopic-analysis-of-2-
benzhydrylpiperidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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